
Sodium hexamethylene-1,6-bisthiosulfate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexamethylene-1,6-bisthiosulfate dihydrate is a chemical compound with the molecular formula C6H12Na2O6S4·2H2O. It is commonly used in various industrial applications, particularly in the rubber and plastic industries as a vulcanizing agent. This compound is known for its ability to improve the dynamic properties and stability of materials under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexamethylene-1,6-bisthiosulfate dihydrate can be synthesized through a multi-step process. The primary synthetic route involves the reaction of 1,6-hexanediol with sulfuric acid to form an intermediate compound. This intermediate is then reacted with sodium thiosulfate to produce the final product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as mixing, heating, and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Sodium hexamethylene-1,6-bisthiosulfate dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different sulfur-containing products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .
Scientific Research Applications
Sodium hexamethylene-1,6-bisthiosulfate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biochemical studies to investigate the behavior of sulfur-containing compounds.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of sodium hexamethylene-1,6-bisthiosulfate dihydrate involves its ability to form cross-links between polymer chains. This cross-linking enhances the mechanical properties of materials, making them more resistant to wear and tear. The compound interacts with sulfur atoms in the polymer chains, creating a stable network that improves the overall durability and performance of the material .
Comparison with Similar Compounds
- Hexamethylene-1,6-bis(thiosulfate) disodium salt dihydrate
- Thiosulfuric acid, S,S’-1,6-hexanediyl ester, disodium salt
- Disodium 1,6-bis(sulfonatosulfanyl)hexane
Comparison: Sodium hexamethylene-1,6-bisthiosulfate dihydrate stands out due to its unique ability to improve the dynamic properties and stability of materials under various conditions. Compared to similar compounds, it offers better performance in terms of fatigue resistance and adhesion properties, making it a preferred choice in industrial applications .
Properties
Molecular Formula |
C6H12Na2O6S4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
disodium;1,6-bis(sulfidosulfonyloxy)hexane |
InChI |
InChI=1S/C6H14O6S4.2Na/c7-15(8,13)11-5-3-1-2-4-6-12-16(9,10)14;;/h1-6H2,(H,7,8,13)(H,9,10,14);;/q;2*+1/p-2 |
InChI Key |
NPPPRXSQJZPQHY-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCOS(=O)(=O)[S-])CCOS(=O)(=O)[S-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


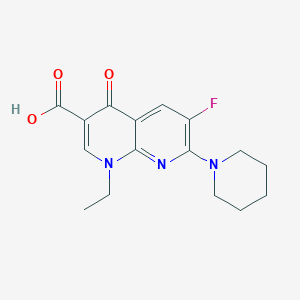

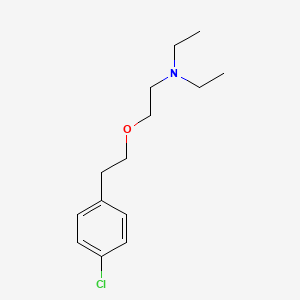
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
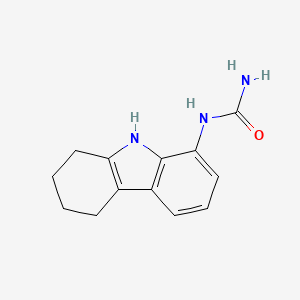
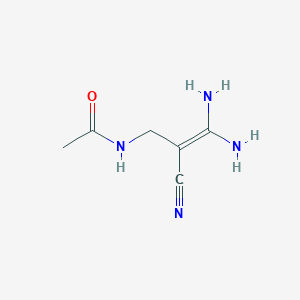
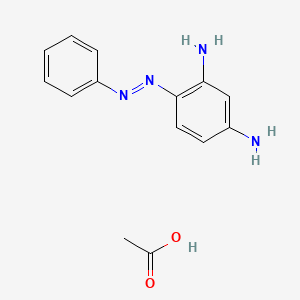
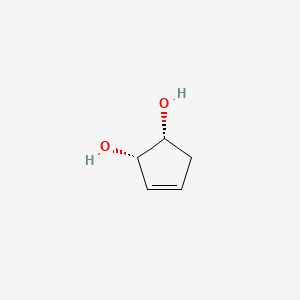
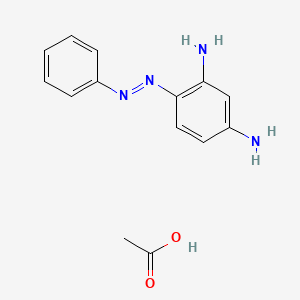
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
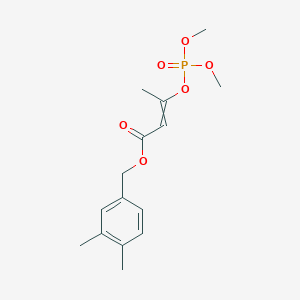
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)
![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
